Mcl-1 inhibitor 3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C40H52ClF2N5O7S |

|---|---|

分子量 |

820.4 g/mol |

IUPAC 名称 |

(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide |

InChI |

InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4-/t28-,31+,34-,38-,40+/m0/s1 |

InChI 键 |

OCZBGAPIVMKKDK-AJXABVJASA-N |

手性 SMILES |

CN1CC/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F |

规范 SMILES |

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, contributing to therapeutic resistance. Consequently, Mcl-1 has emerged as a high-priority target for anticancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of selective Mcl-1 inhibitors, focusing on their core molecular interactions, the ensuing cellular signaling pathways, and the experimental methodologies used to characterize these compounds.

Core Mechanism of Action: Competitive Binding and Apoptosis Induction

Mcl-1 inhibitors are small molecules designed to mimic the binding of pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) to the hydrophobic groove of Mcl-1.[1][2] By competitively occupying this groove, these inhibitors disrupt the sequestration of the pro-apoptotic effector proteins Bak and Bax by Mcl-1.[1][3] This leads to the liberation of Bak and Bax, which then homo-oligomerize in the outer mitochondrial membrane, forming pores that increase its permeability.[3][4] The subsequent release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol triggers the activation of a cascade of caspases, ultimately leading to the execution of the intrinsic pathway of apoptosis.[4]

Quantitative Data on Key Mcl-1 Inhibitors

The following tables summarize the binding affinities and cellular potencies of three prominent Mcl-1 inhibitors: S63845, AZD5991, and AMG 176. This data is crucial for comparing their efficacy and selectivity.

Table 1: Binding Affinities of Mcl-1 Inhibitors

| Inhibitor | Target | Assay | Binding Affinity (Kd or Ki) |

| S63845 | Human Mcl-1 | Surface Plasmon Resonance (SPR) | Kd = 0.19 nM[5][6] |

| S63845 | Human Mcl-1 | - | Ki < 1.2 nM[7] |

| AZD5991 | Human Mcl-1 | Surface Plasmon Resonance (SPR) | Kd = 0.17 nM[8][9] |

| AZD5991 | Human Mcl-1 | FRET | Ki = 0.2 nM[8] |

| AMG 176 | Human Mcl-1 | - | Ki = 0.13 nM[4][10][11][12] |

| AMG 176 | Human Mcl-1 | - | Ki < 1 nM[13] |

Table 2: Cellular Potency of Mcl-1 Inhibitors

| Inhibitor | Cell Line | Assay | Potency (IC50 or EC50) |

| S63845 | AML Cell Lines | - | IC50 = 4-233 nM[6] |

| AZD5991 | MOLP-8 | Caspase Activation | EC50 = 33 nM[14] |

| AZD5991 | MV4-11 | Caspase Activation | EC50 = 24 nM[14] |

| AZD5991 | AMO1 | Cell Viability | EC50 = 22.9 nM[8] |

| AZD5991 | NCI-H23 | - | EC50 = 0.19 µM[8] |

| AMG 176 | OCI-LY1 | Cell Viability | IC50 = 0.21 µM[15] |

| AMG 176 | TMD8 | Cell Viability | IC50 = 1.45 µM[15] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular interactions and experimental procedures is essential for a deeper understanding of the Mcl-1 inhibitor mechanism of action. The following diagrams, generated using the DOT language, illustrate these key concepts.

Detailed Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the mechanism of action of Mcl-1 inhibitors. Below are detailed protocols for three key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To quantitatively measure the binding kinetics and affinity (Kd) of an Mcl-1 inhibitor to the Mcl-1 protein.

Methodology:

-

Immobilization of Ligand:

-

A sensor chip (e.g., CM5) is activated.

-

Recombinant human Mcl-1 protein (ligand) is covalently immobilized onto the sensor chip surface.

-

Remaining active sites on the chip are blocked.

-

-

Analyte Injection:

-

A series of concentrations of the Mcl-1 inhibitor (analyte) are prepared in a suitable running buffer.

-

Each concentration is injected over the sensor chip surface, allowing the inhibitor to associate with the immobilized Mcl-1.

-

-

Dissociation:

-

Following the association phase, the running buffer is flowed over the chip to allow for the dissociation of the inhibitor from Mcl-1.

-

-

Data Analysis:

-

The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time to generate a sensorgram.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model.

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka.[12][16][17][18][19]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the Mcl-1 inhibitor directly binds to and stabilizes Mcl-1 within a cellular context.

Methodology:

-

Cell Treatment:

-

Intact cells are treated with either the Mcl-1 inhibitor or a vehicle control (e.g., DMSO).

-

-

Thermal Challenge:

-

The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

-

Cell Lysis and Fractionation:

-

The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

-

Protein Detection:

-

The amount of soluble Mcl-1 remaining in the supernatant at each temperature is quantified using methods such as Western blotting or ELISA.

-

-

Data Analysis:

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with an Mcl-1 inhibitor.

Methodology:

-

Cell Treatment:

-

Cancer cell lines are treated with varying concentrations of the Mcl-1 inhibitor for a specified duration.

-

-

Cell Staining:

-

The treated cells are harvested and washed with a binding buffer.

-

The cells are then incubated with FITC-conjugated Annexin V and propidium iodide (PI).

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

The cell population is gated into four quadrants:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

-

Data Analysis:

Conclusion

Mcl-1 inhibitors represent a promising class of targeted anticancer agents. Their mechanism of action is centered on the direct inhibition of the anti-apoptotic function of Mcl-1, thereby unleashing the endogenous apoptotic machinery within cancer cells. A thorough understanding of their molecular interactions, the resulting signaling pathways, and the robust experimental methodologies used for their characterization is paramount for the continued development and clinical application of these novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to advancing the field of Mcl-1-targeted cancer therapy.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. AMG-176 |tapotoclax| MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [invivochem.com]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AZD5991 [openinnovation.astrazeneca.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 18. path.ox.ac.uk [path.ox.ac.uk]

- 19. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to the Discovery and Synthesis of the Mcl-1 Inhibitor, S63845

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key resistance mechanism for many cancers, making it a high-priority target for therapeutic intervention. This guide provides a detailed overview of the discovery, synthesis, and characterization of S63845, a potent and selective Mcl-1 inhibitor.

Discovery of S63845: A Structure-Based Design Approach

The discovery of S63845 was the culmination of a structure-based drug design and optimization campaign. The process began with a high-throughput screen to identify initial hit compounds that could bind to the BH3-binding groove of Mcl-1.

A key initial hit was identified with a 5-aryl-1,3,4-oxadiazole-2-thione core. This scaffold was then systematically optimized through iterative cycles of chemical synthesis, in vitro testing, and X-ray crystallography to improve potency and selectivity against other Bcl-2 family members. This effort led to the development of S63845, which demonstrated high affinity and specificity for Mcl-1.

Chemical Synthesis of S63845

The synthesis of S63845 involves a multi-step process, which is a testament to the chemical ingenuity required to create such a complex molecule. A representative synthetic route is outlined below. The process generally starts from commercially available building blocks and employs standard organic chemistry transformations.

Experimental Protocols

A variety of biophysical and cell-based assays were employed to characterize the activity of S63845.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was used to measure the binding affinity of S63845 to Mcl-1 in a competitive binding format.

-

Principle: The assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled BIM BH3 peptide.

-

Protocol:

-

Recombinant human Mcl-1 protein is mixed with a biotinylated BIM BH3 peptide and the test compound (S63845).

-

The mixture is incubated to allow for binding to reach equilibrium.

-

A europium cryptate-labeled streptavidin and an allophycocyanin-labeled anti-tag antibody are added.

-

The HTRF signal is read on a compatible plate reader. A decrease in the signal indicates displacement of the BIM peptide by the inhibitor.

-

Surface Plasmon Resonance (SPR)

SPR was utilized to determine the binding kinetics (on- and off-rates) of S63845 to Mcl-1.

-

Principle: This technique measures changes in the refractive index at the surface of a sensor chip as the inhibitor binds to immobilized Mcl-1 protein.

-

Protocol:

-

Recombinant Mcl-1 is immobilized on a sensor chip.

-

A series of concentrations of S63845 in a running buffer are flowed over the chip surface.

-

The association and dissociation phases are monitored in real-time.

-

The resulting sensorgrams are fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cell Viability and Apoptosis Assays

The cellular activity of S63845 was assessed in various cancer cell lines.

-

Principle: These assays measure the ability of S63845 to induce cell death, typically through the activation of the apoptotic pathway.

-

Protocol (Example using a caspase-based assay):

-

Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a dilution series of S63845 for a specified period (e.g., 24, 48, or 72 hours).

-

A reagent containing a luminogenic caspase substrate is added to the cells.

-

The luminescence, which is proportional to caspase activity and apoptosis, is measured using a luminometer.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for S63845.

| Assay | Parameter | Value |

| HTRF Binding Assay | Ki (Mcl-1) | 0.19 nM |

| SPR | Kd (Mcl-1) | 0.13 nM |

| Isothermal Titration Calorimetry (ITC) | Kd (Mcl-1) | 0.4 nM |

Table 1: In Vitro Binding Affinity of S63845 to Mcl-1.

| Protein | Selectivity (Ki-fold vs Mcl-1) |

| Bcl-2 | > 10,000 |

| Bcl-xL | > 10,000 |

| Bcl-w | > 10,000 |

| Bfl-1 | > 1,000 |

Table 2: Selectivity Profile of S63845 against other Bcl-2 Family Members.

| Cell Line | EC50 |

| MOLM-13 (AML) | 1 nM |

| MV-4-11 (AML) | 3 nM |

| H929 (Multiple Myeloma) | 7 nM |

Table 3: Cellular Activity of S63845 in Mcl-1 Dependent Cancer Cell Lines.

Visualizations

Mcl-1 Signaling Pathway

Mcl-1 Inhibitors: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical and compelling target in oncology. As an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, its overexpression is a key mechanism enabling cancer cells to evade programmed cell death, contributing to tumor progression and resistance to a wide array of cancer therapies.[1][2][3] The development of small-molecule inhibitors that can specifically block the function of Mcl-1 is therefore a highly pursued strategy in modern drug discovery.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of several key classes of Mcl-1 inhibitors. It is intended for researchers, scientists, and drug development professionals actively working in this field. The guide summarizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the core principles driving the design and optimization of potent and selective Mcl-1 inhibitors.

The Central Role of Mcl-1 in Apoptosis Regulation

Mcl-1 is a crucial regulator of the intrinsic apoptosis pathway, primarily by sequestering the pro-apoptotic "effector" proteins BAK and BAX, thereby preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[4][5] The activity and stability of Mcl-1 are tightly regulated by various signaling pathways, including those mediated by c-Jun N-terminal kinase (JNK) and glycogen synthase kinase 3 (GSK3), which can lead to its proteasomal degradation.[6][7] The development of BH3 mimetics, small molecules that mimic the BH3 domain of pro-apoptotic proteins, aims to disrupt the Mcl-1:BAK/BAX interaction, unleashing the apoptotic cascade in cancer cells.[3]

Structure-Activity Relationship of Key Mcl-1 Inhibitor Scaffolds

The discovery of potent and selective Mcl-1 inhibitors has been a significant challenge due to the shallow and adaptive nature of the BH3-binding groove.[8] However, advances in fragment-based screening, structure-based design, and the exploration of diverse chemical scaffolds have led to the development of clinical candidates.[2][8] This section explores the SAR of prominent Mcl-1 inhibitor classes.

Thienopyrimidine Derivatives (e.g., S63845)

Fragment screening and structure-guided optimization led to the discovery of the thienopyrimidine scaffold, which yielded the highly potent and selective inhibitor S63845.[9] The SAR studies for this class revealed that introducing hindered rotation along a biaryl axis was crucial for achieving high selectivity against other Bcl-2 family members like Bcl-2 and Bcl-xL.[9] Offsetting the negative charge of the anchoring carboxylate group was also key to improving cellular activity.[9]

Macrocyclic Inhibitors (e.g., AZD5991)

A macrocyclization strategy was employed to lock the "U-shaped" bioactive conformation of an earlier lead compound, significantly reducing the entropic penalty of binding and boosting affinity.[10] This approach led to the development of AZD5991, a macrocyclic inhibitor with sub-nanomolar affinity for Mcl-1.[11][12] Further SAR exploration within this series demonstrated that fine-tuning physicochemical properties could lead to candidates with balanced profiles suitable for further development.[13]

Indole-based Scaffolds (e.g., AMG-176)

Indole-based scaffolds have been extensively explored, leading to potent inhibitors like AMG-176.[14][15] SAR studies on related indole acids revealed that substitutions at the 3-, 4-, and 6-positions of the indole ring are generally well-tolerated or beneficial.[8] The carboxylic acid at the 2-position of the indole often serves as a critical anchor, forming a key hydrogen bond with a conserved arginine residue in the Mcl-1 binding groove.[16]

Quantitative SAR Data Summary

The following tables summarize the binding affinities and cellular activities of representative Mcl-1 inhibitors from different chemical scaffolds. These data are compiled from various biochemical and cell-based assays and provide a basis for comparing the potency and selectivity of these compounds.

Table 1: Biochemical Binding Affinity of Selected Mcl-1 Inhibitors

| Compound | Scaffold | Target | Assay Type | Binding Affinity (Ki/Kd) | Selectivity | Reference(s) |

| S63845 | Thienopyrimidine | Human Mcl-1 | SPR | 0.19 nM (Kd) | Selective vs. Bcl-2/Bcl-xL | [17][18] |

| Mouse Mcl-1 | SPR | ~6-fold lower affinity | [18] | |||

| AZD5991 | Macrocycle | Human Mcl-1 | SPR | 0.17 nM (Kd) | >10,000-fold vs. Bcl-2 family | [12][19] |

| Mouse Mcl-1 | - | ~25-fold lower affinity | [11] | |||

| AMG-176 | Indole/Macrocycle | Human Mcl-1 | - | 0.13 nM (Ki) | Selective | [20][21] |

| UMI-77 | Indole Derivative | Mcl-1 | FP | 0.49 µM (Ki) | >10-fold vs. Bcl-xL | [22] |

SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization.

Table 2: Cellular Activity of Selected Mcl-1 Inhibitors

| Compound | Cell Line | Assay Type | Potency (EC50/GI50) | Mechanism | Reference(s) |

| S63845 | H929 (Multiple Myeloma) | Cell Viability | <100 nM | BAX/BAK-dependent apoptosis | [23] |

| AZD5991 | MOLP-8 (Multiple Myeloma) | Caspase Activation | 33 nM (EC50, 6h) | Bak-dependent apoptosis | [19] |

| MV4;11 (AML) | Caspase Activation | 24 nM (EC50, 6h) | Bak-dependent apoptosis | [19] | |

| AMG-176 | OPM-2 (Multiple Myeloma) | Cell Viability | Potent | Induces apoptosis | [14] |

| Compound 26 | NCI-H929 (Multiple Myeloma) | Cell Proliferation | 120 nM (GI50) | Caspase activation | [24][25] |

AML: Acute Myeloid Leukemia.

Key Experimental Protocols

Accurate and reproducible assessment of inhibitor potency and mechanism of action is fundamental to SAR studies. Below are detailed methodologies for key assays cited in Mcl-1 inhibitor research.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of an inhibitor to Mcl-1 by competing with a fluorescently labeled BH3 peptide.

-

Objective: To determine the inhibitor's Ki value for Mcl-1.

-

Materials:

-

Recombinant human Mcl-1 protein (e.g., His-tagged).

-

Fluorescently labeled BH3 peptide probe (e.g., biotinylated-BIM BH3 peptide).

-

Terbium-cryptate labeled streptavidin (donor fluorophore).

-

d2-labeled anti-His antibody (acceptor fluorophore).

-

Assay buffer (e.g., PBS, 0.05% Tween-20, 1 mM DTT).

-

Test compounds serially diluted in DMSO.

-

384-well low-volume microplates.

-

-

Procedure:

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing Mcl-1 protein, biotinylated-BIM BH3 peptide, and Tb-streptavidin in assay buffer.

-

Add 4 µL of the master mix to each well.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.

-

Prepare a solution of d2-labeled anti-His antibody in assay buffer.

-

Add 4 µL of the antibody solution to each well.

-

Incubate for another specified time (e.g., 2-4 hours) at room temperature.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.

-

Calculate the 665/620 nm ratio and plot the data against inhibitor concentration.

-

Determine IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Mcl-1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 6. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. practicalfragments.blogspot.com [practicalfragments.blogspot.com]

- 11. selleckchem.com [selleckchem.com]

- 12. AZD5991 (AZD-5991) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]

- 15. medkoo.com [medkoo.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. AZD5991 [openinnovation.astrazeneca.com]

- 20. AMG-176 |tapotoclax| MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [invivochem.com]

- 21. selleckchem.com [selleckchem.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. apexbt.com [apexbt.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

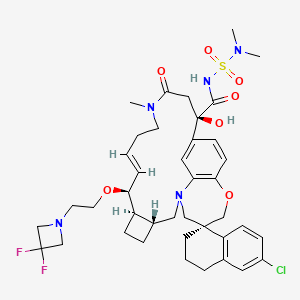

Mcl-1 Inhibitor 3: A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of programmed cell death. Its overexpression is implicated in the survival and therapeutic resistance of a wide range of human cancers, making it a prime target for novel anticancer therapies. This technical guide provides an in-depth analysis of Mcl-1 inhibitor 3, a potent and orally active macrocyclic inhibitor of Mcl-1. We will delve into its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

This compound is a macrocyclic compound with the following properties:

Chemical Structure:

(Image for illustrative purposes, based on publicly available data for CAS 2376774-73-9)

(Image for illustrative purposes, based on publicly available data for CAS 2376774-73-9)

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its high-affinity binding to Mcl-1 and its potent anti-proliferative and pro-apoptotic activity.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | 0.061 nM | Mcl-1 HTRF/TR-FRET Assay | [1] |

| Cellular Potency (IC₅₀) | 19 nM | OPM-2 Cell Viability Assay | [1] |

| In Vivo Efficacy | Dose | Result | Model | Reference |

| Tumor Growth Inhibition | 30 mg/kg (oral) | 44% TGI | Mouse Xenograft | [1] |

| Tumor Regression | 60 mg/kg (oral) | 34% Regression | Mouse Xenograft | [1] |

| Bak Activation | 30 mg/kg (oral) | 8-fold increase | OPM-2 Luc Assay in nude mice | [1] |

| Bak Activation | 60 mg/kg (oral) | 14-fold increase | OPM-2 Luc Assay in nude mice | [1] |

Mechanism of Action

This compound exerts its pro-apoptotic effect by directly binding to the BH3-binding groove of the Mcl-1 protein. This high-affinity interaction displaces pro-apoptotic proteins, such as Bak, that are sequestered by Mcl-1. The release and subsequent activation of Bak leads to the permeabilization of the outer mitochondrial membrane, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in apoptosis.[5][6][7][8]

Signaling Pathway

The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action of this compound.

Caption: this compound disrupts the Mcl-1/Bak complex, initiating apoptosis.

Experimental Protocols

Mcl-1 HTRF/TR-FRET Assay

This assay quantifies the binding affinity of this compound to the Mcl-1 protein.

Principle: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are assays that measure the proximity of two molecules. In this context, a terbium-labeled donor (e.g., anti-His tag antibody binding to a His-tagged Mcl-1) and a dye-labeled acceptor (e.g., a fluorescently labeled peptide that binds to Mcl-1) are used. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 1x TR-FRET assay buffer from a concentrated stock.

-

Dilute the terbium-labeled donor and dye-labeled acceptor in the assay buffer.

-

Prepare a stock solution of Mcl-1 protein in the assay buffer.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure (384-well plate format):

-

To each well, add the test compound (this compound) or vehicle control.

-

Add the dye-labeled acceptor peptide.

-

Add the Mcl-1 protein to all wells except the negative control.

-

Add the terbium-labeled donor antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

-

-

Data Acquisition:

-

Read the fluorescence intensity using a microplate reader capable of TR-FRET measurements, with excitation at the donor's excitation wavelength and emission measured at both the donor and acceptor emission wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model to determine the Ki value.

-

OPM-2 Cell Viability Assay

This assay determines the cytotoxic effect of this compound on the OPM-2 multiple myeloma cell line.

Principle: Cell viability assays, such as those using MTT, XTT, or CellTiter-Glo, measure the metabolic activity of living cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.

Protocol (using a luminescent ATP-based assay like CellTiter-Glo):

-

Cell Culture:

-

Culture OPM-2 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure (96-well plate format):

-

Seed OPM-2 cells at a predetermined density in each well.

-

Prepare serial dilutions of this compound and add them to the wells. Include a vehicle-only control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

In Vivo Bak Activation Assay (Electrochemiluminescence-based)

This assay measures the activation of the pro-apoptotic protein Bak in response to treatment with this compound in a mouse model.

Principle: Electrochemiluminescence (ECL) is a highly sensitive detection method. In this assay, OPM-2 cells engineered to express a luciferase reporter (OPM-2 Luc) are used. The activation of Bak can be detected using a specific antibody that recognizes the activated conformation of Bak. This antibody is labeled with an ECL-active tag. The amount of activated Bak is then quantified by measuring the light emitted upon electrochemical stimulation.

Protocol:

-

Animal Model:

-

Subcutaneously inject OPM-2 Luc cells into nude mice.

-

Allow tumors to establish.

-

-

Treatment:

-

Administer this compound orally at various doses (e.g., 10, 30, 60 mg/kg).

-

Include a vehicle control group.

-

-

Sample Collection and Preparation:

-

After a specified time (e.g., 6 hours), euthanize the mice and excise the tumors.

-

Prepare tumor lysates under non-denaturing conditions.

-

-

ECL Assay:

-

Use a sandwich immunoassay format on an ECL-compatible plate.

-

Coat the plate with a capture antibody specific for total Bak.

-

Add the tumor lysates to the wells.

-

Add a detection antibody that specifically recognizes the activated conformation of Bak, labeled with an ECL tag (e.g., a ruthenium complex).

-

Wash the plate to remove unbound reagents.

-

Add an ECL read buffer and measure the light emission in an ECL plate reader.

-

-

Data Analysis:

-

The intensity of the ECL signal is proportional to the amount of activated Bak.

-

Normalize the results to the total protein concentration in the lysates.

-

Calculate the fold-change in Bak activation compared to the vehicle-treated control group.

-

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: Workflow for characterizing this compound from in vitro to in vivo.

Conclusion

This compound is a highly potent, orally bioavailable, macrocyclic inhibitor of Mcl-1. Its ability to disrupt the Mcl-1/Bak interaction and induce apoptosis in cancer cells, coupled with its demonstrated in vivo efficacy, underscores its potential as a therapeutic agent for Mcl-1-dependent malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other Mcl-1 targeted therapies.

References

- 1. This compound | BCL | TargetMol [targetmol.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound | Mcl-1 Inhibitor | DC Chemicals [dcchemicals.com]

- 5. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]

- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Mcl-1 Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Mcl-1 Inhibitor 3, a potent and orally active macrocyclic inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). The information presented is collated from publicly available data and scientific literature, primarily referencing the work of Rescourio et al. in the Journal of Medicinal Chemistry. In the primary literature, this compound is referred to as "compound 1".

Quantitative Data Summary

The in vitro activity of this compound has been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data, demonstrating its high affinity and potent inhibitory effects.

Table 1: Biochemical Assay Data

| Assay Type | Parameter | Value |

| Mcl-1 HTRF/TR-FRET | Ki | 0.061 nM |

Table 2: Cell-Based Assay Data

| Cell Line | Assay Type | Parameter | Value |

| OPM-2 (Multiple Myeloma) | Cell Viability | IC50 | 19 nM |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. The following are representative protocols for the assays used to characterize this compound.

Mcl-1 Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is designed to quantify the binding affinity of an inhibitor to its target protein. It measures the disruption of the interaction between Mcl-1 and a pro-apoptotic partner (e.g., a BH3 peptide) by the inhibitor.

Principle: The assay utilizes two fluorophores, a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2), conjugated to the interacting partners. When the partners are in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

-

Recombinant human Mcl-1 protein

-

Biotinylated BH3 peptide (e.g., from Bim or Bak)

-

Terbium cryptate-conjugated streptavidin (donor)

-

XL665-conjugated anti-tag antibody (e.g., anti-His) (acceptor)

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant Mcl-1 protein, biotinylated BH3 peptide, and the serially diluted inhibitor.

-

Incubate the mixture for a specified period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.

-

Add the detection reagents: Terbium cryptate-conjugated streptavidin and XL665-conjugated anti-tag antibody.

-

Incubate for another period (e.g., 2-4 hours) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

OPM-2 Cell Viability Assay

This cell-based assay determines the cytotoxic or cytostatic effect of the inhibitor on a cancer cell line known to be dependent on Mcl-1 for survival.

Principle: Cell viability is assessed using a reagent such as resazurin (e.g., CellTiter-Blue) or a tetrazolium salt (e.g., MTT, WST-1), which is metabolically reduced by viable cells to a fluorescent or colored product. The amount of product is directly proportional to the number of living cells.

Materials:

-

OPM-2 multiple myeloma cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

96-well or 384-well clear-bottom cell culture plates

Procedure:

-

Seed OPM-2 cells at a predetermined density in a 96-well plate and incubate overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Treat the cells with the serially diluted inhibitor and incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a period sufficient for color or signal development (e.g., 1-4 hours).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the characterization of this compound.

Mcl-1 in the Intrinsic Apoptosis Pathway

Caption: Mcl-1's role in the intrinsic apoptosis pathway and the mechanism of its inhibition.

Experimental Workflow for In Vitro Characterization

Caption: A streamlined workflow for the in vitro characterization of this compound.

Logical Relationship in TR-FRET Assay

Preclinical Evaluation of Mcl-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a multitude of human cancers. Its overexpression is frequently associated with tumorigenesis, resistance to conventional chemotherapies, and poor patient prognosis. Consequently, the development of small molecule inhibitors that directly target Mcl-1 represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical evaluation of selective Mcl-1 inhibitors, focusing on key in vitro and in vivo methodologies, and presenting a summary of quantitative data for prominent investigational compounds.

Mechanism of Action of Mcl-1 Inhibitors

Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, particularly Bak and Bax. This interaction prevents the oligomerization of Bak and Bax at the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c and the subsequent activation of the intrinsic apoptotic cascade. Mcl-1 inhibitors are designed to fit into the BH3-binding groove of the Mcl-1 protein, competitively displacing pro-apoptotic partners. This disruption liberates Bak and Bax, allowing them to form pores in the mitochondrial membrane, leading to the activation of caspases and ultimately, programmed cell death.

Engaged in Discovery: A Technical Guide to Mcl-1 Inhibitor Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein frequently overexpressed in a variety of cancers, contributing to tumor progression and resistance to therapy.[1] As a key member of the B-cell lymphoma-2 (Bcl-2) protein family, Mcl-1 sequesters pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptosis pathway.[1] The development of small molecule inhibitors that directly target Mcl-1 represents a promising therapeutic strategy. A crucial aspect of the preclinical development of these inhibitors is the robust demonstration of target engagement in a cellular context. This guide provides an in-depth overview of the core methodologies used to confirm and quantify the interaction of inhibitors with Mcl-1 within the cell.

Quantitative Analysis of Mcl-1 Inhibitor Activity

A comparative analysis of the potency of various Mcl-1 inhibitors is essential for lead optimization and candidate selection. The following table summarizes key quantitative data for several known Mcl-1 inhibitors, including the specific "Mcl-1 inhibitor 3".

| Inhibitor | Assay Type | Parameter | Value | Cell Line (if applicable) |

| This compound | TR-FRET | Kᵢ | 0.061 nM | - |

| This compound | Cell Viability | IC₅₀ | 19 nM | OPM-2 |

| S63845 | - | Kᵈ | 0.19 nM | - |

| AMG-176 | - | - | - | - |

| AZD5991 | - | - | - | - |

| A-1210477 | CETSA | - | - | - |

| ABT-737 | CETSA | - | - | - |

| S1 | CETSA | - | - | - |

| AT-101 | CETSA | - | - | - |

| UMI-77 | - | - | - | - |

| UMI-212 | - | - | - | - |

| UMI-36 | - | - | - | - |

| TW-37 | - | - | - | - |

Core Experimental Protocols for Target Engagement

Verifying that a small molecule interacts with its intended intracellular target is a cornerstone of drug discovery. The following sections detail the methodologies for key target engagement assays applicable to Mcl-1 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells and tissues. The principle is based on the ligand-induced stabilization of the target protein upon heating.[2]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., A549) to a suitable confluency.

-

Treat cells with the Mcl-1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO).

-

Incubate for a defined period (e.g., 1 hour) at 37°C to allow for compound uptake.[3]

-

-

Heat Challenge:

-

Harvest and resuspend the cells in a suitable buffer (e.g., phenol-free DMEM with Glutamax).[3]

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[2] A temperature gradient is used to determine the melting curve of Mcl-1.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells using freeze-thaw cycles or other appropriate methods.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[2]

-

-

Protein Quantification:

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique used to measure the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[5] In a competitive FP assay, an unlabeled inhibitor competes with the tracer for binding to the target protein, leading to a decrease in the polarization signal.[5]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).[6]

-

Synthesize or obtain a fluorescently labeled peptide derived from a known Mcl-1 binding partner (e.g., a BH3 domain peptide).

-

Purify recombinant Mcl-1 protein.

-

-

Assay Setup:

-

Data Acquisition:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[7]

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve, which can then be used to calculate the binding affinity (Kᵢ) of the inhibitor.[6]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of protein-ligand interactions.[8]

Experimental Protocol:

-

Chip Preparation:

-

Immobilize purified Mcl-1 protein onto a sensor chip surface using standard amine coupling chemistry.[9]

-

A reference surface without the protein or with an irrelevant protein should be prepared for background subtraction.

-

-

Binding Analysis:

-

Inject a series of concentrations of the Mcl-1 inhibitor in a suitable running buffer over the sensor and reference surfaces.

-

Monitor the change in the refractive index in real-time, which is proportional to the mass of the inhibitor binding to the immobilized Mcl-1.[9]

-

-

Regeneration:

-

After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-inhibitor interaction (e.g., a low pH buffer) to prepare for the next injection.[9]

-

-

Data Analysis:

-

Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

-

In-Cell Western Blotting

In-Cell Western (ICW) is a quantitative immunofluorescence method performed in a microplate format that can be used to measure changes in protein levels and post-translational modifications within cells.[10] For Mcl-1, this can be used to assess the inhibitor's effect on Mcl-1 phosphorylation, a key regulatory mechanism.[11][12]

Experimental Protocol:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.[10]

-

Treat the cells with the Mcl-1 inhibitor at desired concentrations and for various time points.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer.

-

Incubate the cells with a primary antibody specific for total Mcl-1 or a phospho-specific Mcl-1 antibody (e.g., targeting Ser159/Thr163).[13]

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

-

Signal Detection and Quantification:

-

Scan the plate using an imaging system that can detect the fluorescent signal.

-

Normalize the signal for the protein of interest to a housekeeping protein (e.g., GAPDH) to account for variations in cell number.[10]

-

Visualizing the Mcl-1 Signaling Pathway and Experimental Workflows

Understanding the cellular context in which Mcl-1 operates is crucial for interpreting the effects of its inhibitors. The following diagrams, generated using the DOT language, visualize the Mcl-1 signaling pathway and the workflows of the key target engagement assays.

Caption: Mcl-1 Signaling Pathway and Apoptosis Regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using CETSA assay and a mathematical model to reveal dual Bcl-2/Mcl-1 inhibition and on-target mechanism for ABT-199 and S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 6. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 9. path.ox.ac.uk [path.ox.ac.uk]

- 10. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mcl-1 phosphorylation without degradation mediates sensitivity to HDAC inhibitors by liberating BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-Mcl-1 (Ser159/Thr163) Antibody | Cell Signaling Technology [cellsignal.com]

In-depth Technical Guide: Binding Affinity and Kinetics of the Mcl-1 Inhibitor AMG 176

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the development and resistance of various human cancers, making it a prime therapeutic target.[1] The development of small-molecule inhibitors that can specifically target the BH3-binding groove of Mcl-1 is a promising strategy in oncology.

This technical guide focuses on the binding affinity and kinetics of AMG 176 , a potent, selective, and orally bioavailable Mcl-1 inhibitor that has entered clinical trials. While the initial query was for "Mcl-1 inhibitor 3," this term is often a generic catalog name. To provide a comprehensive and data-rich resource, this guide will detail the properties of the well-characterized and clinically relevant compound AMG 176.

Binding Affinity and Kinetics of AMG 176

AMG 176 and its related analogs, such as AM-8621, exhibit picomolar affinity for human Mcl-1, with high selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL.[2][3] The binding of AMG 176 to the BH3-binding groove of Mcl-1 disrupts the interaction of Mcl-1 with pro-apoptotic proteins like Bak and Bim, thereby triggering the intrinsic apoptosis pathway.[4]

Data Presentation: Quantitative Binding Data for AMG 176 and Analogs

| Compound | Target | Assay Type | Affinity (Ki) | IC50 | Reference |

| AMG 176 | Human Mcl-1 | Not Specified | 0.06 nM | [3] | |

| AMG 176 | Human Mcl-1 | Not Specified | 0.13 nM | [5] | |

| AM-8621 | Human Mcl-1 | Not Specified | Picomolar | [2] | |

| AM-8621 | Mcl-1/BAK Interaction | Split-Luciferase Complementation | 43 nM | [2] | |

| AMG 176 | Bcl-2 | Not Specified | 0.95 µM | [3] | |

| AMG 176 | Bcl-xL | Not Specified | 0.7 µM | [3] |

Mcl-1 Signaling Pathway and Inhibition

Mcl-1 is a key node in the intrinsic apoptotic pathway, where it sequesters the pro-apoptotic proteins BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane and inducing cell death. The inhibition of Mcl-1 by AMG 176 frees BAK and BAX, leading to the initiation of apoptosis.

Caption: Mcl-1 signaling pathway and the mechanism of action of AMG 176.

Experimental Protocols

The characterization of the binding affinity and mechanism of action of AMG 176 involves several key biochemical and cell-based assays.

Split-Luciferase Complementation Assay

This assay is used to measure the disruption of the Mcl-1/BAK protein-protein interaction in a cellular context.[2]

Principle: The enzyme luciferase is split into two non-functional fragments, which are fused to Mcl-1 and BAK, respectively. When Mcl-1 and BAK interact, the luciferase fragments are brought into proximity, reconstituting the active enzyme and generating a luminescent signal. An inhibitor that disrupts this interaction will lead to a decrease in the luminescent signal.

Methodology:

-

Construct Generation: Create expression vectors for Mcl-1 fused to one fragment of luciferase and BAK fused to the other.

-

Cell Transfection: Co-transfect HEK293M cells with the Mcl-1 and BAK fusion constructs.

-

Compound Treatment: Treat the transfected cells with varying concentrations of AMG 176 or its analogs.

-

Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The decrease in signal intensity is proportional to the inhibition of the Mcl-1/BAK interaction.

Caption: Workflow for the Split-Luciferase Complementation Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying protein-protein interactions in a high-throughput format and were likely used in the initial screening for Mcl-1 inhibitors.

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a fluorescent dye). One interacting protein (e.g., Mcl-1) is labeled with the donor and the other (e.g., a BH3 peptide) with the acceptor. When they bind, the proximity of the fluorophores allows for FRET. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: Prepare purified, tagged Mcl-1 protein and a biotinylated BH3 peptide (e.g., from BIM).

-

Assay Setup: In a microplate, combine the Mcl-1 protein with an anti-tag antibody conjugated to the donor fluorophore (e.g., anti-His-Europium).

-

Inhibitor Addition: Add varying concentrations of the test inhibitor, such as AMG 176.

-

Peptide Addition: Add the biotinylated BH3 peptide along with streptavidin conjugated to the acceptor fluorophore.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

Caption: Workflow for a competitive TR-FRET binding assay.

Surface Plasmon Resonance (SPR)

While specific SPR data for AMG 176 was not found in the initial search, this is a standard technique for measuring binding kinetics.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte in solution to a ligand immobilized on the chip surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

General Protocol:

-

Ligand Immobilization: Covalently immobilize purified Mcl-1 protein onto the surface of a sensor chip.

-

Analyte Injection: Inject a series of concentrations of the inhibitor (e.g., AMG 176) over the chip surface.

-

Data Collection: Monitor the binding and dissociation in real-time by recording the SPR signal (measured in Resonance Units, RU).

-

Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine kon, koff, and KD.

Isothermal Titration Calorimetry (ITC)

ITC is another powerful technique for characterizing the thermodynamics of binding interactions.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (Mcl-1), and the resulting heat changes are measured.

General Protocol:

-

Sample Preparation: Prepare solutions of purified Mcl-1 and the inhibitor in the same buffer.

-

ITC Experiment: Place the Mcl-1 solution in the sample cell of the calorimeter and the inhibitor solution in the injection syringe.

-

Titration: Perform a series of injections of the inhibitor into the Mcl-1 solution.

-

Heat Measurement: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

AMG 176 is a highly potent and selective Mcl-1 inhibitor with picomolar affinity for its target. Its mechanism of action involves the disruption of the Mcl-1/pro-apoptotic protein interaction, leading to the induction of apoptosis. The binding affinity and cellular activity of AMG 176 have been rigorously characterized using a variety of biochemical and cell-based assays, including split-luciferase complementation and likely TR-FRET assays. The detailed understanding of its binding characteristics and mechanism of action provides a strong rationale for its continued development as a promising therapeutic agent for Mcl-1-dependent cancers.

References

- 1. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

The Pivotal Role of Mcl-1 in Apoptosis and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a distinguished member of the B-cell lymphoma 2 (Bcl-2) family of proteins, stands as a critical regulator of programmed cell death, or apoptosis. Its dysregulation is a hallmark of numerous malignancies, contributing significantly to tumor initiation, progression, and resistance to therapy. This technical guide provides an in-depth exploration of the multifaceted role of Mcl-1 in apoptosis and its implications in oncology, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Mcl-1: A Guardian Against Apoptosis

Mcl-1 is a potent anti-apoptotic protein that is essential for the survival of various cell types.[1] Its primary function is to inhibit the intrinsic pathway of apoptosis, a tightly regulated process that culminates in cell death in response to a variety of cellular stresses. Mcl-1 executes this pro-survival role by binding to and sequestering pro-apoptotic effector proteins, primarily Bak and Bax.[2][3] This interaction prevents the oligomerization of Bak and Bax, a critical step for the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, which triggers the caspase cascade and cellular demise.[4]

Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 is a labile protein with a short half-life, estimated to be between 1 to 3 hours, allowing for rapid modulation of its levels in response to cellular signals.[5][6] This transient nature positions Mcl-1 as a key sensor and rapid responder to survival and death cues.

The Intricate Regulation of Mcl-1 Expression and Activity

The cellular levels and activity of Mcl-1 are meticulously controlled at multiple levels, including transcription, post-transcription, translation, and post-translation, making it a highly dynamic regulator of cell fate.

Transcriptional Control

The transcription of the MCL1 gene is initiated by a diverse array of signaling pathways activated by cytokines, growth factors, and stress signals.[1][7] Key transcription factors such as STAT3, CREB, and HIF-1 have been shown to bind to the MCL1 promoter and drive its expression, thereby promoting cell survival.[8]

Post-Transcriptional and Translational Regulation

Mcl-1 expression is also regulated at the level of mRNA stability and translation. RNA-binding proteins and microRNAs can influence the half-life of MCL1 mRNA.[1][8] Furthermore, the translation of Mcl-1 is controlled by pathways such as the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in cancer.[9]

Post-Translational Modifications: A Complex Web of Control

The stability and function of the Mcl-1 protein are profoundly influenced by a variety of post-translational modifications, most notably phosphorylation and ubiquitination.

Phosphorylation: Mcl-1 can be phosphorylated at multiple sites by various kinases, including ERK, JNK, and GSK3β.[10][11] Phosphorylation can have opposing effects on Mcl-1 stability. For instance, phosphorylation by ERK can stabilize Mcl-1, while phosphorylation by GSK3β often primes it for degradation.[7][11]

Ubiquitination and Proteasomal Degradation: The short half-life of Mcl-1 is primarily attributed to its degradation via the ubiquitin-proteasome system.[12] Several E3 ubiquitin ligases, including Mule/ARF-BP1, Fbw7, and β-TrCP, have been identified to target Mcl-1 for ubiquitination and subsequent degradation by the proteasome.[11][12] Conversely, deubiquitinases (DUBs) such as USP9X can remove ubiquitin chains from Mcl-1, thereby stabilizing the protein and promoting cell survival.[13]

Mcl-1 Signaling Pathways

The intricate network of interactions governing Mcl-1's function is central to its role in apoptosis.

Mcl-1 in Cancer: An Oncogenic Driver and Therapeutic Target

The overexpression of Mcl-1 is a frequent event in a wide range of human cancers, including hematological malignancies and solid tumors.[14][15] Elevated Mcl-1 levels are often associated with poor prognosis, resistance to conventional chemotherapy and targeted agents, and tumor relapse.[1][13] In many cancer cells, this overexpression creates a dependency on Mcl-1 for survival, a phenomenon known as "Mcl-1 addiction." This dependency makes Mcl-1 an attractive therapeutic target.

Quantitative Data on Mcl-1

Table 1: Mcl-1 Expression in Cancer

| Cancer Type | Mcl-1 Expression Status | Reference |

| Pancreatic Cancer | Overexpressed in tumor tissue compared to adjacent normal tissue. | [12] |

| Colorectal Cancer | Significantly increased in rectal tumors. High expression correlates with longer survival in some cases. | [7] |

| Cervical Cancer | Overexpressed in cancer tissue compared to normal tissue; associated with tumor size and lymph node involvement. | [13] |

| Multiple Myeloma | Protein expression increased in newly diagnosed and relapsed patients. | [14] |

| Acute Myeloid Leukemia (AML) | Overexpression identified in chemotherapy-relapsed AML. | [14] |

Table 2: Binding Affinities of Mcl-1 and Inhibitors

| Interacting Partner/Inhibitor | Binding Affinity (Kd or Ki) | Method | Reference |

| p53 TAD | ~10-20 µM (Kd) | Isothermal Titration Calorimetry | [16] |

| p53 DBD | mM range (Kd) | Isothermal Titration Calorimetry | [16] |

| S63845 (Mcl-1 Inhibitor) | 0.19 nM (Kd) | Not Specified | [17] |

| AZD5991 (Mcl-1 Inhibitor) | 200 pM (Ki) | Not Specified | [11] |

| BH3 domain of various proteins | ≤50 nM (KD) | Not Specified | [18] |

Table 3: IC50 Values of Mcl-1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 | Reference |

| S63845 | Small Cell Lung Cancer (SCLC) | 23 to 78 nM | [15] |

| S63845 | Acute Myeloid Leukemia (AML) | 4–233 nM | [14] |

| Cryptosphaerolide | Colon Cancer (HCT-116) | 4.5 µM | [14] |

| AZD5991 | Not Specified | 0.72 nM | [11] |

| APG-3526 | Not Specified | 7 nM | [14] |

Experimental Protocols for Studying Mcl-1

A variety of experimental techniques are employed to investigate the function and regulation of Mcl-1. Below are outlines of key protocols.

Western Blotting for Mcl-1 Protein Expression

This technique is used to detect and quantify Mcl-1 protein levels in cell lysates or tissue extracts.

-

Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Separate proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Mcl-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[19][20]

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

Co-IP is used to determine if Mcl-1 physically interacts with other proteins, such as Bak or Bim.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., Mcl-1).

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., Bak).[8][21]

Caspase Activity Assay to Measure Apoptosis

This assay quantifies the activity of caspases, the key executioners of apoptosis, upon Mcl-1 inhibition.

-

Cell Treatment: Treat cells with an Mcl-1 inhibitor or other apoptotic stimuli.

-

Cell Lysis: Lyse the cells to release cellular contents, including active caspases.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) to the lysate.

-

Incubation: Incubate at 37°C to allow active caspases to cleave the substrate.

-

Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.[10][22]

siRNA-mediated Knockdown of Mcl-1

Small interfering RNA (siRNA) can be used to specifically silence the expression of Mcl-1 to study its functional role.

-

siRNA Design and Synthesis: Design and synthesize siRNAs targeting the Mcl-1 mRNA sequence.

-

Transfection: Transfect the siRNAs into cells using a lipid-based transfection reagent.

-

Incubation: Incubate the cells for 24-72 hours to allow for Mcl-1 knockdown.

-

Validation: Verify the knockdown efficiency by measuring Mcl-1 mRNA (qRT-PCR) and protein (Western blotting) levels.

-

Functional Assays: Perform functional assays (e.g., apoptosis assays, proliferation assays) to assess the phenotypic consequences of Mcl-1 depletion.[23][24]

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

ChIP is used to identify the binding of transcription factors to the MCL1 promoter region in vivo.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

-

Complex Capture: Use protein A/G beads to pull down the antibody-transcription factor-DNA complexes.

-

Reverse Cross-linking: Reverse the cross-links to release the DNA.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR with primers specific for the MCL1 promoter to determine the enrichment of the transcription factor at this locus.[9]

In Vitro Ubiquitination Assay

This assay is used to study the ubiquitination of Mcl-1 by specific E3 ligases.

-

Reaction Setup: Combine recombinant Mcl-1 protein, an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, a specific E3 ligase (e.g., Mule), and ubiquitin in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C to allow the ubiquitination cascade to proceed.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by Western blotting using an anti-Mcl-1 antibody to detect the appearance of higher molecular weight, polyubiquitinated Mcl-1 species.[1]

Conclusion and Future Directions

Mcl-1 has unequivocally emerged as a central player in the regulation of apoptosis and a critical survival factor for many cancers. Its intricate regulatory network and its role in therapeutic resistance underscore its importance as a high-value target for anticancer drug development. The development of potent and selective Mcl-1 inhibitors represents a promising therapeutic strategy, particularly for Mcl-1-dependent tumors. Future research will likely focus on elucidating the complex interplay of Mcl-1 with other cellular pathways, identifying robust biomarkers to predict response to Mcl-1 inhibitors, and exploring rational combination therapies to overcome resistance and improve patient outcomes. This in-depth understanding of Mcl-1 biology is paramount for the continued advancement of novel and effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. bosterbio.com [bosterbio.com]

- 10. 2.8. Caspase Activity Assay [bio-protocol.org]

- 11. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The expression of Mcl-1 in human cervical cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-apoptosis proteins Mcl-1 and Bcl-xL have different p53-binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 20. origene.com [origene.com]

- 21. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. Therapeutic Effects of Myeloid Cell Leukemia-1 siRNA on Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of siRNA-mediated silencing of myeloid cell leukelia-1 on the biological behaviors and drug resistance of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Mcl-1 Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the pathogenesis and therapeutic resistance of various malignancies, making it a compelling target for cancer therapy.[1][2][3] Mcl-1 inhibitors have emerged as a promising class of anti-cancer agents, with several compounds advancing into clinical trials.[3][4][5] This document provides detailed protocols and application notes for the in vivo evaluation of Mcl-1 inhibitor 3, a potent and orally active macrocyclic inhibitor of Mcl-1.[6]

Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade. Mcl-1 inhibitors, including this compound, function by binding to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering cancer cell death.[7]

Mcl-1 Signaling Pathway

The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of Mcl-1 inhibitors.

In Vivo Experimental Protocols

This section outlines a detailed protocol for evaluating the efficacy, pharmacodynamics, and safety of this compound in a subcutaneous xenograft mouse model.

Animal Models

The choice of animal model is critical for the successful evaluation of an anti-cancer agent. For this compound, human tumor xenograft models in immunocompromised mice are commonly employed.

-

Recommended Mouse Strain: Nude mice (athymic) are frequently used.

-

Tumor Cell Lines:

Experimental Workflow

The following diagram provides a schematic of the typical in vivo experimental workflow.

Detailed Methodologies

-

Animal Acclimatization and Husbandry:

-

House mice in a pathogen-free and controlled environment.[4]

-

Allow for an acclimatization period of at least 5 days before the start of the experiment.[4]

-

Provide ad libitum access to food and water.

-

All animal procedures should be performed in accordance with institutional and governmental guidelines.[4]

-

-

Tumor Cell Implantation:

-

Subcutaneously inject tumor cells (e.g., 5 x 10^6 OPM-2 cells) suspended in an appropriate medium (e.g., PBS or Matrigel) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

-

Drug Formulation and Administration:

-

Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration. For oral administration, a suspension in a vehicle such as 0.5% methylcellulose is common.

-